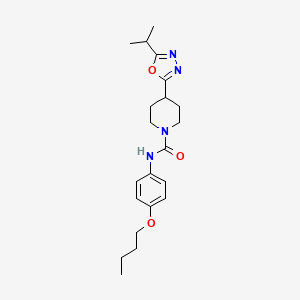![molecular formula C14H15FN2OS B2606423 N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide CAS No. 1280868-65-6](/img/structure/B2606423.png)
N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide” is defined by its molecular formula, C14H15FN2OS. Unfortunately, the specific structural details or 3D conformation are not provided in the search results.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Pharmacokinetics and metabolism studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For example, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) have been extensively studied in preclinical models to investigate the ideal pharmacokinetic characteristics of propanamide derivatives. These studies provide insights into drug clearance, volume of distribution, terminal half-life, and bioavailability, which are essential for drug development (Di Wu et al., 2006).
Insecticide Development
The sulfoximines, including sulfoxaflor, represent a new class of insecticides effective against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other classes of insecticides. The mode of action, efficacy against resistant insects, and the unique structure-activity relationships (SAR) of sulfoxaflor have been extensively studied, offering a promising solution to manage insecticide resistance in pest control (T. C. Sparks et al., 2013).
Novel Compound Synthesis
Research on the synthesis and characterization of novel compounds incorporating sulfanyl derivatives is another significant application. These compounds have been synthesized and evaluated for their antioxidant and antibacterial properties, showcasing the potential for developing new therapeutic agents or materials with unique biological activities (K. Saraç et al., 2020).
Antimicrobial Agents
The development of new antimicrobial agents is critical in the fight against drug-resistant bacteria and fungi. Studies have been conducted on the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, demonstrating their potential as antimicrobial agents. These studies involve synthesizing a range of compounds and evaluating their in vitro antibacterial and antifungal activities, contributing to the search for new treatments for infections (E. Darwish et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c15-11-4-1-2-5-12(11)19-9-6-13(18)17-14(10-16)7-3-8-14/h1-2,4-5H,3,6-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPDCNQUJKJULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
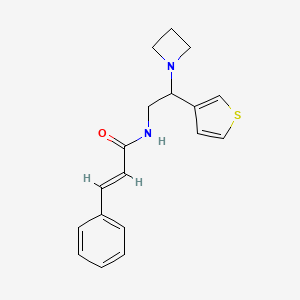
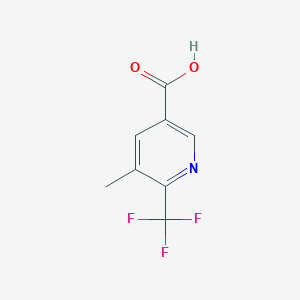
![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)
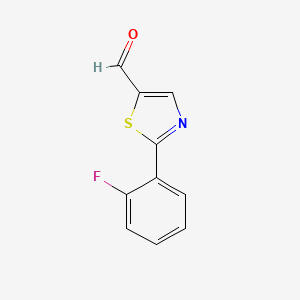
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
![6-(2-fluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)
![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)
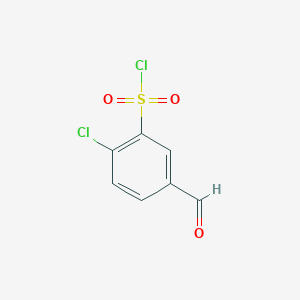
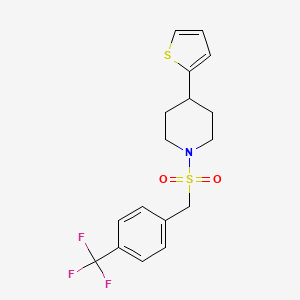
![3-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606357.png)
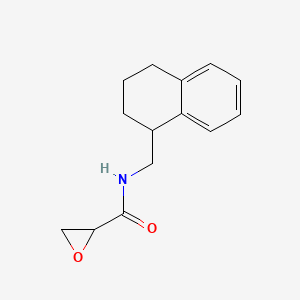
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]propanamide](/img/structure/B2606359.png)

